molecular formula C42H79NO8 B1259515 (9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide

(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide

Cat. No.: B1259515
M. Wt: 726.1 g/mol
InChI Key: MVGFIPNJBNBHNC-HVFXMTMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucosylceramide (D18:1/9Z-18:1), also known as b-D-glucosyl-N-(oleoyl)sphing-4-enine or glccer(D18:1/18:1(9Z)), belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/9Z-18:1) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/9Z-18:1) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as blood and breast milk. Within the cell, glucosylceramide (D18:1/9Z-18:1) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/9Z-18:1) can be biosynthesized from oleic acid.
Beta-D-glucosyl-N-(oleoyl)sphingosine is an N-acyl-beta-D-galactosylsphingosine where the ceramide N-acyl group is specified as oleoyl. It derives from an oleic acid.

Properties

Molecular Formula

C42H79NO8

Molecular Weight

726.1 g/mol

IUPAC Name

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide

InChI

InChI=1S/C42H79NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,35-37,39-42,44-45,47-49H,3-16,19-28,30,32-34H2,1-2H3,(H,43,46)/b18-17-,31-29+/t35-,36+,37+,39+,40-,41+,42+/m0/s1

InChI Key

MVGFIPNJBNBHNC-HVFXMTMESA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CCCCCCCCC)O

physical_description

Solid

solubility

Insoluble

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide
Reactant of Route 2
(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide
Reactant of Route 3
(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide
Reactant of Route 4
(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide
Reactant of Route 5
(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide
Reactant of Route 6
(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide

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